molecular formula C14H12ClN3O2 B8027303 3-Chloro-5,7-dihydro-pyrrolo[3,4-c]pyridazine-6-carboxylic acid benzyl ester

3-Chloro-5,7-dihydro-pyrrolo[3,4-c]pyridazine-6-carboxylic acid benzyl ester

Cat. No.: B8027303
M. Wt: 289.71 g/mol
InChI Key: ZYNKTKJPCNBEJX-UHFFFAOYSA-N
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Description

3-Chloro-5,7-dihydro-pyrrolo[3,4-c]pyridazine-6-carboxylic acid benzyl ester is a heterocyclic compound featuring a fused pyrrolo-pyridazine core. Key structural attributes include:

  • Chlorine substituent at position 3, enhancing electrophilicity and influencing intermolecular interactions.
  • Benzyl ester group at position 6, which modulates solubility and stability.
  • Partially unsaturated dihydro-pyridazine ring, contributing to conformational rigidity.

This compound serves as a critical intermediate in pharmaceutical synthesis, particularly for kinase inhibitors or neuroactive agents, leveraging its reactivity and scaffold diversity.

Properties

IUPAC Name

benzyl 3-chloro-5,7-dihydropyrrolo[3,4-c]pyridazine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN3O2/c15-13-6-11-7-18(8-12(11)16-17-13)14(19)20-9-10-4-2-1-3-5-10/h1-6H,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYNKTKJPCNBEJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC(=NN=C2CN1C(=O)OCC3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Synthetic Pathway

A representative procedure begins with the reaction of N-aminoethylpyrrole (1) and dimethyl acetylenedicarboxylate (DMAD) (2) in dichloromethane (DCM) under acidic conditions. Triphenylphosphine (PPh₃) facilitates a [2+2] cycloaddition, forming dihydrodipyrrolo[1,2-a:2',1'-c]pyrazine-2,3-dicarboxylate (3) . Subsequent treatment with hydrazine hydrate induces cyclization, yielding the pyrrolo[3,4-c]pyridazine core (4) . Chlorination at position 3 is achieved using phosphorus oxychloride (POCl₃), followed by benzyl esterification with benzyl alcohol and N,N'-dicyclohexylcarbodiimide (DCC).

Reaction Conditions:

  • Cyclization: 0°C to room temperature, 2–4 hours.

  • Chlorination: Reflux in POCl₃, 6–8 hours.

  • Esterification: DCM, 0°C to room temperature, 12 hours.

Yield: 60–75% overall.

Alternative Chlorination Strategies

In some protocols, chlorination precedes cyclization. For example, 3-chloro-4-indolylmaleimide (5) reacts with alkynes under palladium catalysis to form the chlorinated pyrrolopyridazine intermediate (6) , which is then esterified with benzyl chloroformate. This method avoids post-cyclization halogenation, improving regioselectivity.

Catalyst System:

  • Pd(OAc)₂ (5 mol%)

  • PCy₃·HBF₄ (10 mol%)

  • Diisopropylamine (DIPA) as base.

Yield: 70–85%.

The introduction of the benzyl ester group is critical for solubility and subsequent functionalization. A robust method employs 2-benzyloxypyridine (7) activated by methyl triflate to generate the electrophilic benzyl species (8) . This reagent facilitates esterification under neutral conditions, avoiding acid- or base-sensitive side reactions.

Protocol for Benzyl Transfer

  • Activation: 2-Benzyloxypyridine (7) is treated with methyl triflate in toluene, forming 2-benzyloxy-1-methylpyridinium triflate (8) .

  • Esterification: The activated reagent (8) reacts with the carboxylic acid intermediate (9) in the presence of magnesium oxide (MgO), yielding the benzyl ester (10) .

Key Advantages:

  • Neutral conditions (pH 7–8).

  • High functional group tolerance.

Yield: 80–92%.

One-Pot Tandem Cyclization-Esterification

Recent advancements favor one-pot methodologies to reduce purification steps. A tandem approach combines cyclization and esterification using mixed anhydride intermediates.

Procedure Overview

  • Cyclization: Pyrrole-3-carboxylic acid (11) reacts with 3-chloropyridazine (12) in the presence of cesium carbonate (Cs₂CO₃), forming the bicyclic core (13) .

  • Anhydride Formation: The carboxylic acid (13) is converted to a mixed anhydride with ethyl chloroformate.

  • Benzylation: Benzyl alcohol is added, displacing the anhydride to yield the final product (14) .

Conditions:

  • Solvent: Dimethyl sulfoxide (DMSO) or toluene.

  • Temperature: 80–100°C for cyclization; room temperature for esterification.

Yield: 65–78%.

Comparative Analysis of Synthetic Routes

Method Key Steps Catalyst/Reagent Yield (%) Advantages
Cyclization + EsterificationCyclization, POCl₃, DCCPPh₃, DCC60–75High purity, scalable
Pd-Catalyzed ChlorinationPd-catalyzed coupling, esterif.Pd(OAc)₂, PCy₃·HBF₄70–85Regioselective, fewer steps
In Situ Benzylation2-Benzyloxypyridine activationMethyl triflate, MgO80–92Neutral conditions, high compatibility
One-Pot TandemCs₂CO₃ cyclization, anhydrideCs₂CO₃, ethyl chloroformate65–78Reduced purification steps

Mechanistic Insights

Cyclization Mechanism

The formation of the pyrrolo[3,4-c]pyridazine core proceeds via a conjugate addition-elimination pathway. The nucleophilic pyrrole nitrogen attacks the electrophilic carbon of DMAD, followed by intramolecular cyclization. Chlorination with POCl₃ occurs via a nucleophilic aromatic substitution (SNAr) mechanism, favored by the electron-deficient pyridazine ring.

Esterification Dynamics

The in situ benzylation method leverages the electrophilicity of 2-benzyloxy-1-methylpyridinium triflate (8) . The benzyl group transfers to the carboxylate oxygen via a tetrahedral intermediate, stabilized by MgO.

Challenges and Optimization

Regioselectivity in Chlorination

Unwanted di- or tri-chlorination is mitigated by controlling stoichiometry (1.1 equiv POCl₃) and reaction time.

Purification Strategies

Column chromatography with silica gel and eluents such as petroleum ether/ethyl acetate (70:30) achieves >95% purity .

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The chloro group can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and alkoxides.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The pyrrolo[3,4-c]pyridazine core can be oxidized under specific conditions to introduce additional functional groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Major Products

    Substitution: Formation of substituted derivatives such as 3-azido-5,7-dihydro-pyrrolo[3,4-c]pyridazine-6-carboxylic acid benzyl ester.

    Reduction: Formation of 3-chloro-5,7-dihydro-pyrrolo[3,4-c]pyridazine-6-methanol.

    Oxidation: Formation of oxidized derivatives with additional functional groups.

Scientific Research Applications

Medicinal Chemistry

Research indicates that compounds similar to 3-Chloro-5,7-dihydro-pyrrolo[3,4-c]pyridazine-6-carboxylic acid benzyl ester may exhibit significant biological activity. Preliminary studies suggest that this compound can interact with specific molecular targets, potentially inhibiting enzymes associated with various disease pathways.

Mechanism of Action :
The compound's mechanism likely involves binding to enzyme active sites or receptors, modulating their activity, and influencing biological processes. This interaction is crucial for developing therapeutic agents aimed at treating diseases like cancer and neurodegenerative disorders.

Synthesis of Novel Compounds

Due to its unique structure, this compound serves as an important intermediate in the synthesis of various pharmaceuticals. The chlorine atom allows for further functionalization, enhancing its utility in synthetic chemistry.

Biochemical Assays

Studies are ongoing to explore the compound's binding affinity and selectivity towards different biological targets. These biochemical assays are vital for understanding its pharmacological properties and optimizing its therapeutic potential.

Case Studies and Research Findings

StudyFindings
Inhibition of Enzymes A study demonstrated that similar pyrrolo[3,4-c]pyridazine derivatives inhibited specific kinases involved in cancer progression. This suggests potential applications in targeted cancer therapies.
Neuroprotective Effects Research indicated that derivatives of this compound could protect neuronal cells from oxidative stress, highlighting its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Antimicrobial Activity Several studies have reported antimicrobial properties for compounds within this class, suggesting their use in developing new antibiotics or antifungal agents.

Mechanism of Action

The mechanism of action of 3-chloro-5,7-dihydro-pyrrolo[3,4-c]pyridazine-6-carboxylic acid benzyl ester in biological systems is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, modulating their activity. The chloro and ester groups may play a role in binding to these targets, influencing the compound’s overall bioactivity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name Core Structure Key Substituents Molecular Formula Molecular Weight (g/mol) Source
3-Chloro-5,7-dihydro-pyrrolo[3,4-c]pyridazine-6-carboxylic acid benzyl ester (Target Compound) Pyrrolo[3,4-c]pyridazine - Cl at position 3
- Benzyl ester at position 6
Not provided Estimated ~300 N/A
(4aR)-1-[(3-Chloro-4-phenylmethoxyphenyl)methyl]-...pyridazine-3-carboxylic acid 2-methylpropyl ester Pyrrolo[1,2-b]pyridazine - Cl at phenyl ring
- 2-Methylpropyl ester
- Hydroxyl and methyl groups
Not provided Not provided EP 4 374 877 A2
1,2,3,4,5,7-Hexahydro-3-oxo-6H-pyrazolo[3,4-c]pyridine-6-carboxylic acid 1,1-dimethylethyl ester Pyrazolo[3,4-c]pyridine - tert-Butyl ester
- 3-Oxo group
- Hexahydro saturation
C11H17N3O3 239.27 SDS Samples

Key Observations:

  • Ester Groups : The target compound’s benzyl ester offers higher lipophilicity than the tert-butyl ester in the pyrazolo-pyridine derivative , while the 2-methylpropyl ester in the patent compound (EP 4 374 877 A2) balances steric bulk and metabolic stability .
  • Substituent Effects : The chlorine atom in the target compound increases electrophilicity, contrasting with the 3-oxo group in the pyrazolo-pyridine derivative, which may participate in hydrogen bonding .

Physicochemical and Reactivity Profiles

  • Solubility : The benzyl ester in the target compound reduces water solubility compared to the tert-butyl ester , but enhances compatibility with organic reaction conditions.
  • Stability: The chlorine atom in the target compound may increase susceptibility to nucleophilic substitution, whereas the 3-oxo group in the pyrazolo-pyridine derivative could promote keto-enol tautomerism .
  • Diastereoselectivity : demonstrates that alkyl-substituted precursors (e.g., N-benzylglycine ethyl ester) yield diastereoselective products, suggesting similar stereochemical control applies to the target compound .

Biological Activity

3-Chloro-5,7-dihydro-pyrrolo[3,4-c]pyridazine-6-carboxylic acid benzyl ester (CAS No. 1421312-08-4) is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This compound belongs to the pyrrolopyridazine family, which is known for diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. This article aims to explore the biological activity of this compound through detailed research findings, case studies, and data tables.

  • Molecular Formula : C14H12ClN3O2
  • Molecular Weight : 289.71698 g/mol
  • IUPAC Name : Benzyl 3-chloro-5H-pyrrolo[3,4-c]pyridazine-6-carboxylate

The biological activity of this compound is attributed to its interaction with various molecular targets. The chlorine atom and the fused ring structure enhance its binding affinity to specific enzymes and receptors. Studies indicate that compounds from this class may modulate signaling pathways involved in cell proliferation and apoptosis.

Biological Activity Overview

The following sections summarize key findings related to the biological activity of this compound:

Anticancer Activity

Research has demonstrated that derivatives of pyrrolo[3,4-c]pyridazine exhibit significant anticancer properties:

  • Inhibition of Tumor Cell Proliferation : In vitro studies have shown that 3-Chloro-5,7-dihydro-pyrrolo[3,4-c]pyridazine derivatives inhibit the growth of various human tumor cell lines.
Cell LineIC50 (µM)Reference
HeLa0.36
HCT1161.8
A3750.64

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Broad-Spectrum Activity : Studies indicate that compounds within the pyrrolopyridazine family exhibit activity against a range of bacterial and fungal pathogens.
PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus15 µg/mL
Escherichia coli30 µg/mL
Candida albicans25 µg/mL

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has been explored in several studies:

  • Cytokine Inhibition : Compounds similar to 3-Chloro-5,7-dihydro-pyrrolo[3,4-c]pyridazine have been shown to reduce levels of pro-inflammatory cytokines in cell culture models.

Case Studies

  • Case Study on Anticancer Effects :
    • A study conducted on the efficacy of pyrrolopyridazine derivatives against breast cancer cells revealed that treatment with these compounds led to a significant reduction in cell viability and induced apoptosis through caspase activation.
  • Case Study on Antimicrobial Activity :
    • A clinical trial assessing the effectiveness of a pyrrolopyridazine derivative against resistant strains of Staphylococcus aureus showed promising results with a notable reduction in bacterial load in treated subjects.

Q & A

Basic: What are the key synthetic routes for preparing 3-Chloro-5,7-dihydro-pyrrolo[3,4-c]pyridazine-6-carboxylic acid benzyl ester?

Methodological Answer:
The synthesis typically involves cycloaddition and functionalization steps. For example:

  • Dipolar Cycloaddition : Ethyldiazoacetate reacts with a protected dihydropyrrole (e.g., CBZ-protected) to form a fused pyrrazolidine intermediate. Pyrolysis then eliminates nitrogen, yielding the bicyclic core .
  • Esterification : The carboxylic acid intermediate (e.g., CBZ-6-aza-bicyclo[3.1.0]hexene-3-carboxylic acid) is esterified with benzyl alcohol under acidic conditions, leveraging classic Fischer esterification principles .
  • Chlorination : A chlorination step (e.g., using PCl₅ or SOCl₂) introduces the 3-chloro substituent, critical for downstream reactivity .

Basic: How is the benzyl ester group strategically utilized in this compound’s synthesis?

Methodological Answer:
The benzyl ester serves dual roles:

  • Protection : It masks the carboxylic acid during reactive steps (e.g., cycloadditions or chlorination), preventing side reactions. This mirrors the use of CBZ groups in analogous syntheses .
  • Solubility Enhancement : The hydrophobic benzyl group improves solubility in organic solvents, facilitating purification via column chromatography .

Basic: What analytical techniques are essential for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., distinguishing pyrrolo-pyridazine isomers) and esterification success .
  • HPLC-MS : Validates purity and detects intermediates (e.g., saponification byproducts) .
  • X-ray Crystallography : Resolves ambiguities in bicyclic ring conformation, particularly for chiral centers .

Advanced: How can researchers resolve contradictions in regiochemical outcomes during cycloaddition?

Methodological Answer:
Discrepancies in regioselectivity (e.g., 3-chloro vs. 4-chloro isomers) may arise from steric or electronic factors. Strategies include:

  • Computational Modeling : DFT calculations predict transition-state geometries to identify favored pathways .
  • Kinetic Studies : Varying reaction temperatures and monitoring intermediates via LC-MS to determine rate-determining steps .
  • Protecting Group Tuning : Substituting CBZ with bulkier groups (e.g., Boc) to sterically direct cycloaddition .

Advanced: How should researchers address conflicting data in chlorination efficiency?

Methodological Answer:
Chlorination yields may vary due to:

  • Reagent Selection : SOCl₂ vs. PCl₅ (the latter may over-chlorinate adjacent positions).
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance electrophilic substitution but risk decomposition.
  • Validation : Cross-check with XPS (X-ray photoelectron spectroscopy) to quantify chlorine incorporation .

Advanced: What functionalization strategies are viable for modifying the pyrrolo-pyridazine core?

Methodological Answer:

  • Hydrazine Treatment : Forms carbohydrazide derivatives (e.g., ethyl 5-amino-pyrrolo[2,3-c]pyridazine-6-carbohydrazide), enabling cyclization to oxazinones .
  • Palladium Catalysis : Suzuki-Miyaura coupling introduces aryl/heteroaryl groups at the 5-position, as seen in retinol-binding protein antagonist syntheses .
  • Acid-Catalyzed Condensation : Reacts with o-aminophenol to form benzoxazepine-fused derivatives .

Advanced: How does the compound’s stability under varying conditions impact experimental design?

Methodological Answer:

  • Light/Temperature Sensitivity : Store in inert, airtight containers at –20°C to prevent ester hydrolysis or chloro-group degradation .
  • pH-Dependent Stability : Avoid strong bases (pH >10) to prevent saponification of the benzyl ester. Use buffered conditions (pH 6–8) for aqueous reactions .
  • Electrostatic Hazards : Ground equipment to avoid static discharge, which may degrade sensitive intermediates .

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